Cas no 94-20-2 (Chlorpropamide)

Chlorpropamide structure
Chlorpropamide structure
상품 이름:Chlorpropamide
CAS 번호:94-20-2
MF:C10H13ClN2O3S
메가와트:276.739820241928
MDL:MFCD00079004
CID:34735
PubChem ID:87566242

Chlorpropamide 화학적 및 물리적 성질

이름 및 식별자

    • 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide
    • 1-(4-chlorobenzenesulphonyl)-3-propylurea
    • 1-(4-Chlorophenylsulfonyl)-3-propylurea
    • Chlorpropamide
    • 1-(4-chlorophenyl)sulfonyl-3-propylurea
    • Chlorpropamide BP
    • Diabinese
    • Glucamide
    • USP
    • Chloropropamide
    • Chlorpropamid
    • Diabenese
    • Meldian
    • Diabetoral
    • Chlorodiabina
    • Diabeneza
    • Chloronase
    • Diabaril
    • Adiaben
    • Melitase
    • Insulase
    • Dynalase
    • Catanil
    • Diabenal
    • Diabechlor
    • Millinese
    • Mellinese
    • Glisema
    • Oradian
    • Asucrol
    • Diabet-Pages
    • Diamel Ex
    • Clorpropamide
    • Clorpropamid
    • Diabexan
    • Prodiaben
    • Chlorpropamidum
    • Clorpropamida
    • Bioglumin
    • 1-(p-Chlorobenzenesulfonyl)-3-propylurea
    • 1-Propyl-3
    • 4-Chloro-N-[(propylamino)carbonyl]benzenesulfonamide (ACI)
    • Urea, 1-[(p-chlorophenyl)sulfonyl]-3-propyl- (8CI)
    • 1-(4-Chloro-benzenesulfonyl)-3-n-propyl-urea
    • 1-(4-Chlorophenyl)sulfonyl-3-propyl-urea
    • 1-(p-Chlorophenylsulfonyl)-3-propylurea
    • 1-Propyl-3-(p-chlorobenzenesulfonyl)urea
    • MeSH ID: D002747
    • N-(4-Chlorophenylsulfonyl)-N′-propylurea
    • N-(p-Chlorobenzenesulfonyl)-N′-propylurea
    • N-Propyl-N′-(p-chlorobenzenesulfonyl)urea
    • N-Propyl-N′-p-chlorphenylsulfonylcarbamide
    • NSC 44634
    • NSC 626720
    • P 607
    • Pamidin
    • Stabinol
    • U 9818
    • NCI-C01752
    • Diabinase
    • Prestwick1_000323
    • chlorpropamide, delta-form
    • SCHEMBL23947
    • KBio1_000513
    • 1-p-Chlorophenyl-3-(propylsulfonyl)urea
    • CHEBI:3650
    • HMS2096A07
    • NCGC00021451-03
    • MRF-0000539
    • N-Propyl-N'-(p-chlorobenzenesulfonyl)urea
    • CHLORPROPAMIDE [INN]
    • KBioSS_002274
    • HMS1920M05
    • Spectrum4_000284
    • DA-72183
    • WLN: GR DSWMVM3
    • NCGC00021451-04
    • WTM2C3IL2X
    • NCGC00258942-01
    • NSC-626720
    • KBioGR_002273
    • CCRIS 155
    • SDCCGSBI-0050217.P005
    • CHLORPROPAMIDE [VANDF]
    • SPBio_000018
    • NSC756690
    • Lopac0_000229
    • NCGC00015216-03
    • C 1290
    • KBio3_002753
    • D00271
    • Tox21_110102
    • BRD-K97746869-001-05-6
    • 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide
    • EN300-7388134
    • BRD-K97746869-001-15-5
    • Spectrum3_000347
    • IDI1_000513
    • NCGC00015216-17
    • 1-Chloro-4-(([(propylamino)carbonyl]amino)sulfonyl)benzene #
    • CS-4917
    • CHLORPROPAMIDE [HSDB]
    • NSC813219
    • SR-01000000060-2
    • chlorpropamide, alpha-form
    • Chlorpropamide, United States Pharmacopeia (USP) Reference Standard
    • HMS2233L19
    • NSC626720
    • 1-[(4-chlorobenzene)sulfonyl]-3-propylurea
    • KBio2_004841
    • SPECTRUM1500185
    • 94-20-2
    • chlorpropamide, epsilon-form
    • NCGC00015216-11
    • Urea, 1-[(p-chlorophenyl)sulfonyl]-3-propyl-
    • NCGC00015216-08
    • Urea, 1-((p-chloropenyl)sulfonyl)-3-propyl-
    • DTXCID30322
    • CHLORPROPAMIDE [EP IMPURITY]
    • Urea, 1-((p-chlorophenyl)sulfonyl)-3-propyl-
    • AKOS001482739
    • AB00051944_16
    • SMR000058364
    • DB00672
    • P-607
    • Chlorpropamide, analytical standard, >=97%
    • MFCD00079004
    • HMS2091E08
    • NCGC00021451-08
    • UNII-WTM2C3IL2X
    • Spectrum_000144
    • CHLORPROPAMIDE [JAN]
    • NSC-756690
    • MLS001148665
    • s4166
    • AC8695
    • CHLORPROPAMIDE [USP MONOGRAPH]
    • Chlorpropamide [USP:INN:BAN:JAN]
    • EINECS 202-314-5
    • Chlorporpamide
    • KBioGR_000808
    • HMS3652L03
    • 1-((p-Chlorophenyl)sulfonyl)-3-propylurea
    • NCGC00015216-13
    • Chlorpropamidum [INN-Latin]
    • 1-(4-chlorobenzenesulfonyl)-3-propylurea
    • NCGC00021451-06
    • CHEMBL498
    • Benzenesulfonamide, 4-chloro-N-[(propylamino)carbonyl]-
    • Diabinese (TN)
    • NCGC00021451-05
    • 4-chloro-N-((propylaminocarbonyl)benzenesulfonamide
    • Tox21_302789
    • Tox21_110102_1
    • CCG-38905
    • Chlorpropamide, Pharmaceutical Secondary Standard; Certified Reference Material
    • BSPBio_002013
    • MLS000028395
    • LP00229
    • 4-Chloro-4-((propylamino)carbonyl)benzenesulfonamide
    • N-Propyl-N'-p-chlorphenylsulfonylcarbamide
    • Prestwick2_000323
    • KBio2_007409
    • BRD-K97746869-001-26-2
    • 1-(p-Chlorobenzensulfonyl)-3-propylurea
    • CHLORPROPAMIDE [MI]
    • HMS3713A07
    • HSDB 2051
    • NINDS_000513
    • 4-Chloro-N-((propylamino)carbonyl)benzenesulfonamide
    • NCGC00015216-09
    • 4-Chloro-N-[(propylamino)-carbonyl]benzenesulfonamide
    • HMS3373D09
    • NSC-813219
    • N-(p-Chlorobenzenesulfonyl)-N'-propylurea
    • CHLORPROPAMIDE [MART.]
    • NSC-44634
    • CHLORPROPAMIDE [ORANGE BOOK]
    • NCGC00260914-01
    • Prestwick_684
    • HY-B1429
    • HMS1569A07
    • chlorpropamide, epsilon`-form
    • HMS3260N19
    • KBio3_001233
    • NCGC00256414-01
    • NCGC00015216-12
    • CAS-94-20-2
    • Q1075324
    • Urea, 1-propyl-3-(p-chloro-benzenesulfonyl)-
    • BDBM50344965
    • KBio2_005760
    • NSC44634
    • KBioSS_000624
    • Opera_ID_359
    • Prestwick3_000323
    • AB00051944
    • Tox21_500229
    • SR-01000000060-4
    • SR-01000000060
    • cMAP_000007
    • C1220
    • KBio2_002273
    • DivK1c_000513
    • STK857458
    • GTPL6801
    • U-9818
    • BSPBio_000325
    • N-(4-Chlorophenylsulfonyl)-N'-propylurea
    • NCGC00015216-23
    • Insogen
    • BCP09162
    • SPBio_002246
    • Prestwick0_000323
    • SW196839-3
    • Clorpropamida [INN-Spanish]
    • n-Propyl-N'-p-chlorophenylsulfonylcarbamide
    • CHLORPROPAMIDE [WHO-DD]
    • SR-01000000060-6
    • HMS3259A17
    • NCGC00015216-10
    • CHLORPROPAMIDE (USP MONOGRAPH)
    • NCGC00015216-07
    • U-3818
    • CHLORPROPAMIDE (EP IMPURITY)
    • NC00503
    • CHLORPROPAMIDE (MART.)
    • NCGC00015216-02
    • KS-5316
    • AB00051944_17
    • Z276509110
    • SBI-0050217.P004
    • Spectrum5_000719
    • KBio2_003192
    • HMS3428C03
    • NCGC00015216-01
    • Clorpropamide [DCIT]
    • Chlorpropamide, European Pharmacopoeia (EP) Reference Standard
    • Tox21_201391
    • SY052508
    • W-100205
    • BRN 2218363
    • DTXSID9020322
    • NS00005378
    • NCGC00015216-18
    • NCGC00021451-07
    • NCGC00015216-04
    • 4-chloro-n-(propylaminocarbonyl)benzenesulfonamide
    • CHLORPROPAMIDE [USP-RS]
    • HMS501J15
    • Chlorpropamide (JP18/USP/INN)
    • KBio2_000624
    • Benzenesulfonamide, 4-chloro-N-((propylamino)carbonyl)-
    • BPBio1_000359
    • NCGC00015216-06
    • Lopac-C-1290
    • CHLORPROPAMIDE (USP-RS)
    • NCGC00015216-05
    • Pharmakon1600-01500185
    • Spectrum2_000089
    • EU-0100229
    • Clorpropamide [Italian]
    • NCGC00015216-14
    • BRD-K97746869-001-27-0
    • MDL: MFCD00079004
    • 인치: 1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)
    • InChIKey: RKWGIWYCVPQPMF-UHFFFAOYSA-N
    • 미소: O=C(NS(C1C=CC(Cl)=CC=1)(=O)=O)NCCC

계산된 속성

  • 정밀분자량: 276.03400
  • 동위원소 질량: 276.034
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 345
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 토폴로지 분자 극성 표면적: 83.6
  • 소수점 매개변수 계산 참조값(XlogP): 2.3

실험적 성질

  • 색과 성상: 백색 결정 가루, 무취무취.
  • 밀도: 1.3046 (rough estimate)
  • 융해점: 127.0 to 131.0 deg-C
  • 비등점: 302°C (rough estimate)
  • 굴절률: 1.6300 (estimate)
  • 수용성: Soluble in ethanol (1:12), acetone (1:5), chloroform (1:9) and solutions of alkali hydroxides. Does not mix well with water.
  • 안정성: Stable. Combustible.
  • PSA: 83.65000
  • LogP: 3.60050
  • 용해성: 클로로포름과 아세톤에 쉽게 녹고, 에틸에테르와 벤젠에 약간 녹는다??? of 2.2mg/ml in pH 6 water, and insoluble in ph7.3 water.
  • 머크: 2186

Chlorpropamide 보안 정보

  • 기호: GHS07 GHS08
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H303
  • 경고성 성명: P280
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 20/21/22-40
  • 보안 지침: S22-S36
  • RTECS 번호:YS6650000
  • 위험물 표지: Xn
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 위험 용어:R20/21/22
  • 독성:LD50 i.p. in rats: 580 mg/kg (Goldenthal)

Chlorpropamide 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2935009090

    개요:

    2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

Chlorpropamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Biosynth
FC20409-250 g
Chlorpropamide
94-20-2
250g
$298.57 2023-01-04
Enamine
EN300-7388134-0.25g
1-(4-chlorobenzenesulfonyl)-3-propylurea
94-20-2 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0490-1 mL * 10 mM (in DMSO)
Chlorpropamide
94-20-2 99.01%
1 mL * 10 mM (in DMSO)
¥434.00 2022-04-26
Enamine
EN300-7388134-10.0g
1-(4-chlorobenzenesulfonyl)-3-propylurea
94-20-2 95.0%
10.0g
$22.0 2025-03-21
ChemScence
CS-4917-500mg
Chlorpropamide
94-20-2 99.58%
500mg
$50.0 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C129531-25g
Chlorpropamide
94-20-2 ≥99%
25g
¥161.90 2023-09-03
TRC
C424800-100g
Chlorpropamide
94-20-2
100g
$334.00 2023-05-18
Enamine
EN300-7388134-0.05g
1-(4-chlorobenzenesulfonyl)-3-propylurea
94-20-2 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-7388134-0.1g
1-(4-chlorobenzenesulfonyl)-3-propylurea
94-20-2 95.0%
0.1g
$19.0 2025-03-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1126009-200MG
94-20-2
200MG
¥4457.19 2023-01-05

Chlorpropamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Nitromethane Catalysts: Cuprous chloride ;  60 min, 45 °C
참조
Metal-Catalyzed Organic Reactions by Resonant Acoustic Mixing
Gonnet, Lori ; Lennox, Cameron B. ; Do, Jean-Louis ; Malvestiti, Ivani ; Koenig, Stefan G. ; et al, Angewandte Chemie, 2022, 61(13),

합성회로 2

반응 조건
1.1 Reagents: Nitromethane Catalysts: Cuprous chloride
참조
Metal-catalyzed organic reactions by resonant acoustic mixing
Gonnet, Lori; Lennox, Cameron B.; Do, Jean-Louis; Malvestiti, Ivani; Koenig, Stefan G.; et al, ChemRxiv, 2021, 1, 1-14

합성회로 3

반응 조건
참조
Reaction with 1-benzotriazolecarboxylic acid chloride V. Synthesis of sulfonylureas and related compounds
Butula, I.; Vela, V.; Prostenik, M. V., Croatica Chemica Acta, 1979, 52(1), 47-9

합성회로 4

반응 조건
1.1 Catalysts: Boron trifluoride etherate Solvents: Diethyl ether
참조
Lewis-acid-catalyzed preparation of some carbamates and sulfonylureas. Application to the determination of enantiomeric purity of chiral alcohols
Irie, Hiroshi; Nishimura, Masataka; Yoshida, Morihiro; Ibuka, Toshiro, Journal of the Chemical Society, 1989, (7), 1209-10

합성회로 5

반응 조건
참조
Synthesis of sulfonylurea derivatives including oral diabetes remedies by the selenium-catalyzed carbonylation using carbon monoxide with sulfur
Mizuno, Takumi; Kino, Takanobu; Ito, Takatoshi; Miyata, Toshiyuki, Kagaku to Kogyo (Osaka), 1999, 73(5), 246-249

합성회로 6

반응 조건
1.1 Catalysts: Cuprous chloride Solvents: Nitromethane ;  2 h, rt
1.2 Reagents: Disodium EDTA dihydrate Solvents: Water ;  10 min, rt
참조
Mechanosynthesis of pharmaceutically relevant sulfonyl-(thio)ureas
Tan, Davin; Strukil, Vjekoslav; Mottillo, Cristina; Friscic, Tomislav, Chemical Communications (Cambridge, 2014, 50(40), 5248-5250

합성회로 7

반응 조건
참조
Preparation of HSF1 inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
참조
Preparation of arylsulfonylurea derivatives
, Japan, , ,

합성회로 9

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Chloroform ,  Acetonitrile ;  2 min, 80 °C
참조
Rapid Multigram-Scale End-to-End Continuous-Flow Synthesis of Sulfonylurea Antidiabetes Drugs: Gliclazide, Chlorpropamide, and Tolbutamide
Sagandira, Cloudius R.; Watts, Paul, Synthesis, 2022, 54(5), 1365-1374

합성회로 10

반응 조건
참조
Preparation of N-(p-chlorobenzenesulfonyl)-N'-propylurea [chlorpropamide]
, Poland, , ,

합성회로 11

반응 조건
참조
(Phenylsulfonyl)ureas
, Federal Republic of Germany, , ,

합성회로 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.3 - 2.5, rt
참조
4-Dimethylaminopyridinium carbamoylides as stable and non-hazardous substitutes of arylsulfonyl and heteroaryl isocyanates
Saczewski, Franciszek; Kornicka, Anita; Brzozowski, Zdzislaw, Green Chemistry, 2006, 8(7), 647-656

합성회로 13

반응 조건
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  4 h, reflux
참조
A facile synthesis of sulfonylureas via water assisted preparation of carbamates
Tanwar, Dinesh Kumar; Ratan, Anjali; Gill, Manjinder Singh, Organic & Biomolecular Chemistry, 2017, 15(23), 4992-4999

합성회로 14

반응 조건
참조
Synthesis of chloropropamide, a drug for treatment of diabetes mellitus
Phan, Dinh Chau; Vu, Binh Duong; Em, Wutthy; Le, Thi Thu Hien; Van, Thi My Hue, Tap Chi Duoc Hoc, 2002, (9), 18-20

합성회로 15

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Chlorobenzene ;  rt → 15 °C
1.2 20 min, rt; 1 h, 90 - 95 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  40 min
참조
New synthesis method for chlorpropamid
Phan, Dinh Chau; Em, Wutthy; Vu, Binh Duong; Le, Thi Thu Hien, Tap Chi Duoc Hoc, 2002, (12), 12-14

합성회로 16

반응 조건
참조
Synthesis of sulfonylurea derivatives used as oral antidiabetics by the selenium-assisted carbonylation using carbon monoxide with sulfur
Mizuno, Takumi; Kino, Takanobu; Ito, Takatoshi; Miyata, Toshiyuki, Synthetic Communications, 2000, 30(17), 3081-3089

합성회로 17

반응 조건
참조
Synthesis, characterization, electrochemical and in vivo pharmacological studies of 1-(4-chlorobenzenesulfonyl)-3-propylurea [chlorpropamide] with some essential metals
Narad, Sandeep R.; Mishra, Nirankar N.; Pandey, Pratibha; Kumar, Ashok; Pitre, Krishna S., Journal of Analytical Chemistry (Translation of Zhurnal Analiticheskoi Khimii), 1996, 51(1), 56-8

합성회로 18

반응 조건
참조
Chlorpropamide
, USSR, , ,

합성회로 19

반응 조건
참조
1-p-Substituted benzenesulfonyl-3-alkyl-urea derivatives
, Japan, , ,

합성회로 20

반응 조건
참조
Phenylsulfonylureas
, Federal Republic of Germany, , ,

Chlorpropamide Raw materials

Chlorpropamide Preparation Products

추천 기사

추천 공급업체
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.